molecular formula C6H11ClN4O B3034320 (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride CAS No. 1567102-05-9

(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Cat. No.: B3034320
CAS No.: 1567102-05-9
M. Wt: 190.63
InChI Key: HEMLJVWFJJNNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an azetidine ring, a triazole ring, and a methanol group, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary targets of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochlorideCompounds with a 1,2,3-triazole ring have been known to exhibit a wide range of biological activities . They can form hydrogen bonds, which is important for binding with biological targets .

Mode of Action

The exact mode of action of This compoundThe presence of the 1,2,3-triazole ring in compounds makes them attractive for screening for biological activity, as it is an isostere of the amide bond and is resistant to metabolic degradation .

Biochemical Pathways

The specific biochemical pathways affected by This compound1,2,3-triazole derivatives have been used in the synthesis of compounds that exhibited various biological activities, affecting a range of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundThe presence of the 1,2,3-triazole ring in compounds can enhance their metabolic stability , which could potentially impact their bioavailability.

Result of Action

The specific molecular and cellular effects of This compound1,2,3-triazole derivatives have been known to exhibit a wide range of biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compoundThe stability of the compound at room temperature is indicated , suggesting that it may be stable under normal environmental conditions.

Biochemical Analysis

Biochemical Properties

(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic profile of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This compound can also interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes. Additionally, this compound can affect the stability and degradation of proteins by interacting with ubiquitin-proteasome pathways .

Temporal Effects in Laboratory Settings

The stability and effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound can have therapeutic effects, such as modulating metabolic pathways and reducing inflammation. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites. The compound’s impact on metabolic pathways can have significant implications for its therapeutic and toxicological properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into the mitochondria, where it may influence mitochondrial function and energy metabolism .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it can be targeted to the endoplasmic reticulum, affecting protein folding and secretion .

Chemical Reactions Analysis

Types of Reactions

(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride offers a unique combination of structural features that enhance its reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with metal ions sets it apart from other related compounds .

Properties

IUPAC Name

[1-(azetidin-3-yl)triazol-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;/h3,6-7,11H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMLJVWFJJNNSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=C(N=N2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 2
(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 3
Reactant of Route 3
(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 4
(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 5
Reactant of Route 5
(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 6
Reactant of Route 6
(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.